molecular formula C8H11N3OS B1519648 2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide CAS No. 1040631-51-3

2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide

Cat. No. B1519648
M. Wt: 197.26 g/mol
InChI Key: HMZWVLIKDQFXIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide” is C8H11N3OS . The average mass is 197.257 Da and the monoisotopic mass is 197.062286 Da .

Scientific Research Applications

Synthesis and Chemical Properties

Chemoselective Thionation-Cyclization

Thiazole derivatives are synthesized via various chemical methods, including chemoselective thionation-cyclization reactions. For instance, Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013). This method is notable for its application in synthesizing thiazole derivatives with potential biological activities.

Solid Phase Synthesis

The solid-phase synthesis approach is employed to create libraries of thiazole derivatives, indicating its utility in drug discovery and development. Kim, Kwon, Han, and Gong (2019) demonstrated the synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase, highlighting the method's efficiency in generating compounds with potential as oral bioavailability drugs (Kim, Kwon, Han, & Gong, 2019).

Biological Activities

Antiviral and Antimicrobial Activity

Thiazole derivatives exhibit promising antiviral and antimicrobial properties. Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, and Robins (1977) explored the synthesis of thiazole C-nucleosides and their in vitro activity against various viruses, as well as their potential as inhibitors of purine nucleotide biosynthesis, indicating significant antiviral activity (Srivastava et al., 1977).

Antifungal Activity

The synthesis of thiazole derivatives and their evaluation for fungicidal activity represent another application area. Wei (2012) synthesized novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides and demonstrated their inhibitory effects against Pellicularia sasakii, showcasing the fungicidal potential of thiazole derivatives (Wei, 2012).

properties

IUPAC Name

2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-10-7(12)4-2-3-5-6(4)11-8(9)13-5/h4H,2-3H2,1H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZWVLIKDQFXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
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2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide

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